BenchChemオンラインストアへようこそ!

(E)-isopropyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

medicinal chemistry stereochemistry cyanovinyl linker

(E)-Isopropyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate (CAS 1021230-93-2) is a synthetic small-molecule thiazole derivative with the molecular formula C22H18BrN3O2S and a molecular weight of 468.37 g/mol. The compound features a 4-(4-bromophenyl)thiazole core connected via an (E)-configured cyanovinyl linker to an isopropyl 4-aminobenzoate moiety.

Molecular Formula C22H18BrN3O2S
Molecular Weight 468.4 g/mol
CAS No. 1021230-93-2
Cat. No. B3398106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-isopropyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
CAS1021230-93-2
Molecular FormulaC22H18BrN3O2S
Molecular Weight468.4 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br
InChIInChI=1S/C22H18BrN3O2S/c1-14(2)28-22(27)16-5-9-19(10-6-16)25-12-17(11-24)21-26-20(13-29-21)15-3-7-18(23)8-4-15/h3-10,12-14,25H,1-2H3/b17-12+
InChIKeyAQOPJJBHGQSTQD-SFQUDFHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-Isopropyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate (CAS 1021230-93-2): Chemical Identity and Procurement Baseline


(E)-Isopropyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate (CAS 1021230-93-2) is a synthetic small-molecule thiazole derivative with the molecular formula C22H18BrN3O2S and a molecular weight of 468.37 g/mol . The compound features a 4-(4-bromophenyl)thiazole core connected via an (E)-configured cyanovinyl linker to an isopropyl 4-aminobenzoate moiety [1]. It is commercially available at ≥95% purity from multiple vendors and is listed in the ZINC database (ZINC628567) with a calculated logP of 5.547, tPSA of 56 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [1]. The compound belongs to the broader class of cyanovinyl-thiazole derivatives, a scaffold recognized for its modular architecture that permits systematic variation of the ester, stereochemistry, and halogen substituents—structural features known to modulate lipophilicity, target binding, and antiproliferative potency in related analogs [2].

Why Generic Substitution Fails for (E)-Isopropyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate: Structural Determinants of Differential Performance


Cyanovinyl-thiazole derivatives with the 4-(4-bromophenyl)thiazol-2-yl core cannot be treated as freely interchangeable procurement commodities because three structural variables—the (E) vs. (Z) stereochemistry of the cyanovinyl double bond, the identity of the ester group (isopropyl vs. ethyl, methyl, or propyl), and the nature of the para-halogen substituent (bromo vs. chloro)—each independently influence critical drug-likeness parameters and biological outcomes. The (E)-configuration determines the three-dimensional orientation of the cyanovinyl linker, which in turn governs π-conjugation geometry and target-binding pose [1]. The isopropyl ester imparts higher lipophilicity (calculated logP 5.547) and greater steric bulk compared to methyl or ethyl esters, altering membrane permeability, metabolic stability, and solubility [2]. The para-bromophenyl group provides distinct electronic and steric properties compared to the 4-chlorophenyl analog, with literature evidence demonstrating that the electron-withdrawing bromine substituent enhances anticancer activity in 4-(4-bromophenyl)thiazol-2-amine derivatives [3]. Consequently, substituting any of these three structural features produces a different chemical entity with non-interchangeable physicochemical and pharmacological profiles.

Quantitative Differentiation Evidence for (E)-Isopropyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate (CAS 1021230-93-2) vs. Closest Analogs


(E)-Stereochemistry vs. (Z)-Stereochemistry: Conformational Impact on Target Engagement Geometry

The (E)-configuration of the cyanovinyl double bond in the target compound (CAS 1021230-93-2) produces a distinctly different three-dimensional molecular geometry compared to the (Z)-isomer found in analogs such as (Z)-ethyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate (CAS 477296-44-9). In the cyanovinyl-thiazole scaffold, the (E)-isomer places the 4-aminobenzoate group and the thiazole ring on opposite sides of the double bond, yielding an extended, approximately planar π-conjugated system that facilitates intramolecular charge transfer (ICT), whereas the (Z)-configuration forces a folded conformation that disrupts conjugation and alters the spatial presentation of pharmacophoric elements [1]. Structure-activity relationship (SAR) studies on related cyanovinyl-thiazole antibacterial agents demonstrate that stereochemistry directly governs DNA intercalation geometry and binding affinity, with the (E)-configuration being critical for the extended planar topology required for efficient intercalation [1].

medicinal chemistry stereochemistry cyanovinyl linker conformational analysis target binding

Isopropyl Ester vs. Propyl, Ethyl, and Methyl Esters: Lipophilicity-Driven Differentiation of ADME Properties

The isopropyl ester of CAS 1021230-93-2 confers a calculated logP of 5.547 (ZINC database), which is higher than the values expected for the corresponding ethyl ester (predicted logP ≈ 4.8–5.0) or methyl ester (predicted logP ≈ 4.3–4.6) analogs, based on the established contribution of approximately +0.5 logP units per additional methylene group in homologous ester series [1][2]. This elevated lipophilicity positions the isopropyl ester near the upper boundary of Lipinski's Rule of Five (logP < 5), which may confer enhanced membrane permeability while also potentially reducing aqueous solubility relative to shorter-chain ester analogs [2]. The target compound's molecular weight (468.37 Da) and topological polar surface area (tPSA = 56 Ų) place it within favorable oral drug-likeness space, with a single hydrogen bond donor (the aniline NH) and six hydrogen bond acceptors [1].

drug-likeness lipophilicity ADME ester prodrug physicochemical properties

4-Bromophenyl vs. 4-Chlorophenyl Substitution: Halogen-Dependent Differences in Anticancer Potency

SAR studies on 4-(4-bromophenyl)thiazol-2-amine derivatives explicitly demonstrate that the electron-withdrawing bromine atom at the para-position of the phenyl ring directly attached to the thiazole core enhances both antimicrobial and anticancer activities [1]. In a direct SAR analysis, the bromine substituent was shown to improve antiproliferative potency compared to unsubstituted or electron-donating group-substituted phenyl analogs [1]. While no direct head-to-head comparison between the 4-bromophenyl and 4-chlorophenyl variants of this specific isopropyl ester scaffold has been published, the class-level SAR indicates that the bromine atom's larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) and higher polarizability contribute to stronger halogen bonding interactions and enhanced hydrophobic contacts within protein binding pockets [1][2]. The closely related analog (4-(4-bromophenyl)thiazol-2-yl)(m-tolyl)methanone (SW-07) demonstrated IC50 values of 6.77 ± 1.10 μM against HepG2 and 7.97 ± 1.15 μM against HCCLM3 liver cancer cells, outperforming cisplatin [2].

halogen substitution anticancer activity MCF7 structure-activity relationship electron-withdrawing group

Class-Level Anticancer Activity: 4-(4-Bromophenyl)thiazol-2-amine Derivatives Demonstrate MCF7 Antiproliferative Effects Comparable to 5-Fluorouracil

In a peer-reviewed study of 4-(4-bromophenyl)thiazol-2-amine derivatives—the core scaffold shared by CAS 1021230-93-2—compound p2 exhibited an IC50 of 10.5 μM against the oestrogen receptor-positive human breast adenocarcinoma cell line MCF7 in the SRB colorimetric assay, compared to the standard drug 5-fluorouracil (IC50 = 5.2 μM) [1]. This represents a potency within approximately 2-fold of the standard chemotherapeutic agent. A separate study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives reported that compounds d6 (IC50 = 38.0 μM) and d7 (IC50 = 40.6 μM) were the most active against MCF7, though less potent than 5-fluorouracil (IC50 = 5.2 μM) [2]. These data establish that the 4-(4-bromophenyl)thiazole pharmacophore confers meaningful anticancer activity in the low-micromolar range against breast cancer cells [1][2].

anticancer breast cancer MCF7 SRB assay 5-fluorouracil IC50

Physicochemical Property Profile vs. Lipinski Rule of Five Benchmarks: Positioning for Oral Bioavailability Screening

CAS 1021230-93-2 exhibits computed physicochemical properties that place it near the boundaries of Lipinski's Rule of Five, with a molecular weight of 468.37 Da (rule: <500 Da), calculated logP of 5.547 (rule: <5), one hydrogen bond donor (rule: ≤5), and six hydrogen bond acceptors (rule: ≤10) [1][2]. The logP value of 5.547 exceeds the Lipinski threshold of 5, which may indicate reduced aqueous solubility but enhanced membrane permeability—a profile that can be advantageous for certain intracellular target engagement scenarios [2]. By comparison, the 4-(4-bromophenyl)thiazol-2-amine core itself has a logP of approximately 3.3, while the addition of the extended cyanovinyl-aminobenzoate-isopropyl ester moiety in CAS 1021230-93-2 adds approximately 2.2 logP units, substantially altering the compound's biopharmaceutical classification . In the BMC Chemistry study, the most active compound p2 complied with all Lipinski parameters, whereas several other potent analogs exceeded the lipophilicity threshold and were flagged for further optimization [3].

drug-likeness Lipinski Rule of Five oral bioavailability ADME prediction physicochemical profiling

Bromine Isotopic Signature as an Identity Verification Tool: Distinguishing from Chlorine-Containing and Non-Halogenated Analogs

The presence of a single bromine atom in CAS 1021230-93-2 produces a distinctive and analytically useful isotopic pattern in mass spectrometry: the approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes generates an [M] and [M+2] peak pair of nearly equal intensity, which serves as an unambiguous identity verification signature that cannot be replicated by chlorine-containing analogs (which exhibit a ~3:1 [M]:[M+2] ratio) or non-halogenated thiazole derivatives [1]. This isotopic fingerprint enables rapid LC-MS confirmation of compound identity and purity upon receipt, providing a quality control advantage over analogs that lack this distinctive spectral feature [1]. The exact monoisotopic mass of CAS 1021230-93-2 is 467.0303 Da (based on ⁷⁹Br), with the [M+2] peak at 469.0283 Da (⁸¹Br) [1].

analytical chemistry mass spectrometry isotopic pattern identity confirmation bromine signature

Recommended Research and Procurement Application Scenarios for (E)-Isopropyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate (CAS 1021230-93-2)


Breast Cancer Antiproliferative Screening: MCF7 Cell-Based Assays Using the 4-(4-Bromophenyl)thiazole Pharmacophore

CAS 1021230-93-2 is optimally positioned as a screening candidate for MCF7 (ER+ breast adenocarcinoma) antiproliferative assays, building on the established class-level evidence that 4-(4-bromophenyl)thiazol-2-amine derivatives achieve IC50 values in the low-micromolar range (10.5–40.6 μM) in SRB assays, with the most potent analog (p2) approaching within ~2-fold of 5-fluorouracil (IC50 = 5.2 μM) [1][2]. The isopropyl ester modification present in CAS 1021230-93-2 may confer distinct cell-permeability and metabolic stability characteristics compared to the published amine derivatives, making it a valuable comparator for structure-activity relationship expansion studies [3]. Researchers should use 5-fluorouracil as a positive control and employ the SRB colorimetric assay with 72-hour compound exposure for direct comparability to published data [1].

Halogen Bonding and Molecular Recognition Studies: Bromine as a Pharmacophoric Element

The para-bromophenyl substituent in CAS 1021230-93-2 serves as a defined halogen bonding donor, enabling systematic investigation of halogen bonding contributions to target-ligand interactions. The bromine atom's σ-hole can engage in directional halogen bonds with backbone carbonyl oxygens or π-systems of aromatic residues in protein binding pockets—interactions that are weaker or geometrically distinct for the chloro analog due to chlorine's smaller size and lower polarizability [1]. The SAR data from 4-(4-bromophenyl)thiazol-2-amine derivatives explicitly confirm that the electron-withdrawing bromine enhances both antimicrobial and anticancer activity, and molecular docking studies demonstrate that bromine-containing compounds achieve favorable docking scores within the binding pockets of target proteins (PDB IDs: 1JIJ, 4WMZ, 3ERT) [1]. This compound is therefore well-suited for co-crystallography or computational docking studies aimed at characterizing halogen bonding in thiazole-based inhibitor design.

Ester Prodrug Strategy Evaluation: Isopropyl Ester as a Lipophilicity Modulator

CAS 1021230-93-2 is a logical choice for studies evaluating the impact of ester chain branching on pharmacokinetic properties within the cyanovinyl-thiazole scaffold series. With a calculated logP of 5.547—exceeding the analogous methyl ester by an estimated 1.0–1.2 logP units—this compound enables head-to-head assessment of whether increased lipophilicity translates to enhanced cellular uptake, altered tissue distribution, or modified metabolic stability [1][2]. The isopropyl ester's branched alkyl group may also confer resistance to esterase-mediated hydrolysis compared to linear ethyl or propyl esters, a hypothesis testable through comparative stability assays in plasma or liver microsome preparations [2]. For procurement, the compound should be sourced alongside its methyl, ethyl, and propyl ester analogs to enable systematic structure-property relationship (SPR) investigations.

DNA Intercalation and Antibacterial Mechanistic Studies: Cyanovinyl-Thiazole Scaffold Exploration

Recent literature has validated hydroxyphenyl cyanovinyl thiazoles (HCTs) as a novel antibacterial scaffold capable of DNA intercalation, with the lead compound 5c achieving an MIC of 0.5 μg/mL against Escherichia coli—superior to norfloxacin (MIC = 1 μg/mL)—and demonstrating a lower propensity for resistance development [1]. CAS 1021230-93-2 shares the (E)-cyanovinyl-thiazole architecture that is critical for the extended planar conformation required for DNA intercalation. While the target compound bears a 4-aminobenzoate isopropyl ester rather than a hydroxyphenyl group, its core scaffold positions it as a structural analog suitable for comparative DNA binding studies (UV-Vis titration, fluorescence displacement assays, circular dichroism) to map the contributions of the ester substituent to intercalation affinity and sequence selectivity [1]. Procurement for this application should include norfloxacin as a comparator antibiotic and ethidium bromide as a reference intercalator.

Quote Request

Request a Quote for (E)-isopropyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.